molecular formula C5H3ClN2O4 B6150772 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 886036-33-5

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B6150772
CAS RN: 886036-33-5
M. Wt: 190.5
InChI Key:
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Description

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O4 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under very mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . A recent study reported the synthesis of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates, which could be a potential method for synthesizing 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The molecule also contains a carboxylic acid group, a nitro group, and a chlorine atom, which contribute to its reactivity and properties.


Chemical Reactions Analysis

The chemical reactions involving 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid are likely to be influenced by the functional groups present in the molecule. The carboxylic acid group can undergo typical acid-base reactions, while the nitro group can participate in reduction reactions . The chlorine atom can also be replaced in nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid include a molecular weight of 218.59 . The compound has a predicted boiling point of 387.5±37.0 °C and a predicted density of 1.497±0.06 g/cm3 . The pKa value is predicted to be 11.22±0.50 .

Future Directions

The future directions for the study and application of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid could involve further exploration of its biological activities and potential uses in pharmaceuticals. Given the diverse nature of activities exhibited by pyrrole derivatives, this compound could be a potential candidate for drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid involves the nitration of 5-chloro-1H-pyrrole-2-carboxylic acid followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with nitrous acid to form the final product.", "Starting Materials": [ "5-chloro-1H-pyrrole-2-carboxylic acid", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium dithionite" ], "Reaction": [ "Nitration of 5-chloro-1H-pyrrole-2-carboxylic acid with a mixture of nitric acid and sulfuric acid to form 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid", "Reduction of the nitro group to an amino group using sodium dithionite in the presence of sodium hydroxide", "Diazotization of the amino group with nitrous acid generated in situ from sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with water to form 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid" ] }

CAS RN

886036-33-5

Product Name

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid

Molecular Formula

C5H3ClN2O4

Molecular Weight

190.5

Purity

95

Origin of Product

United States

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